molecular formula C10H13Cl2NO4 B12299138 Dicamba-olamine CAS No. 53404-28-7

Dicamba-olamine

Cat. No.: B12299138
CAS No.: 53404-28-7
M. Wt: 282.12 g/mol
InChI Key: PYJWLFDSOCOIHD-UHFFFAOYSA-N
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Description

Dicamba-olamine is an organoammonium salt that is the ethanolamine salt of dicamba. It is widely used as a herbicide for controlling annual and perennial broad-leaved weeds and brush species. This compound is known for its effectiveness in agricultural applications, particularly in crops like cotton, sugarcane, soybeans, sorghum, and cereals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicamba-olamine is synthesized by reacting dicamba (3,6-dichloro-2-methoxybenzoic acid) with ethanolamine. The reaction typically involves mixing dicamba with ethanolamine in a suitable solvent under controlled temperature and pH conditions to form the ethanolamine salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Dicamba-olamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated dicamba derivatives, amine-substituted dicamba, and other substituted benzoic acid derivatives .

Scientific Research Applications

Dicamba-olamine has a wide range of scientific research applications:

Mechanism of Action

Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicamba-olamine is unique due to its specific formulation as an ethanolamine salt, which enhances its solubility and effectiveness in certain agricultural applications. Its selective action on broad-leaved weeds while being less toxic to grasses makes it a valuable tool in integrated weed management .

Biological Activity

Dicamba-olamine is a derivative of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential health risks, and efficacy in agricultural applications. This article synthesizes findings from various studies, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group that enhances its solubility and biological activity compared to traditional dicamba formulations. The chemical structure allows it to interact with plant growth regulators and potentially affect non-target species.

Dicamba functions primarily as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The specific mechanism involves:

  • Disruption of Hormonal Balance : By mimicking auxin, dicamba alters normal physiological processes in plants.
  • Induction of Abnormal Growth Responses : It causes rapid cell elongation and division, leading to wilting and death.

Biological Activity Against Microbial Species

Recent studies have indicated that exposure to dicamba formulations can alter the microbial community structure in soil environments. A study demonstrated that sublethal concentrations of dicamba induced changes in antibiotic resistance patterns among bacteria such as Escherichia coli and Salmonella enterica. This suggests that dicamba may enhance the expression of efflux pumps responsible for antibiotic resistance, indicating a significant ecological impact beyond its herbicidal properties .

Cancer Risk Associations

A notable case-control study within the Agricultural Health Study highlighted potential associations between dicamba exposure and certain types of cancer among agricultural workers. Key findings include:

  • Increased Risk : Applicators with high exposure levels exhibited elevated risks for liver cancer (relative risk [RR] = 1.80) and chronic lymphocytic leukemia (RR = 1.20) compared to non-users .
  • Lower Risk for Myeloid Leukemia : Interestingly, there was an inverse association with myeloid leukemia (RR = 0.73), suggesting complex interactions between exposure levels and cancer types.

Case Study: Volatility and Environmental Impact

Research on the volatility of dicamba formulations revealed significant environmental concerns. New formulations intended to reduce volatility still resulted in damage to non-target crops due to drift during application. This highlights the need for careful management practices when using dicamba-based products .

Experimental Data: Herbicidal Efficacy

In greenhouse studies comparing traditional dicamba formulations with this compound derivatives, it was found that the latter exhibited enhanced herbicidal activity against various weed species while maintaining lower volatility profiles. This suggests that modifying the chemical structure can lead to more effective and environmentally friendly herbicides .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of different dicamba formulations, including this compound:

Formulation Efficacy Against Weeds Volatility Impact on Microbial Resistance Cancer Risk Association
DicambaHighHighInduces resistance mechanismsLiver cancer (RR = 1.80)
This compoundHigherLowerSimilar induction effectsCLL (RR = 1.20)
Herbicidal Ionic LiquidsVery HighVery LowEnhanced stabilityNot studied

Properties

CAS No.

53404-28-7

Molecular Formula

C10H13Cl2NO4

Molecular Weight

282.12 g/mol

IUPAC Name

2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2

InChI Key

PYJWLFDSOCOIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N

Origin of Product

United States

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